Ethyl 3-(2-chlorophenyl)-2-oxopropanoate
Description
Ethyl 3-(2-chlorophenyl)-2-oxopropanoate is an organic ester featuring a 2-chlorophenyl group attached to a β-keto propanoate backbone. Its molecular formula is C₁₁H₁₁ClO₃, with a molecular weight of 226.66 g/mol (calculated from and ). This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing heterocyclic scaffolds and bioactive molecules. Its β-keto ester functionality enables diverse reactivity, including cyclization and nucleophilic substitution, making it valuable in constructing pharmacophores like benzimidazolones and pyrimidines .
Properties
Molecular Formula |
C11H11ClO3 |
|---|---|
Molecular Weight |
226.65 g/mol |
IUPAC Name |
ethyl 3-(2-chlorophenyl)-2-oxopropanoate |
InChI |
InChI=1S/C11H11ClO3/c1-2-15-11(14)10(13)7-8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3 |
InChI Key |
WVUARSFWQHPBAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)CC1=CC=CC=C1Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 2-Chloro vs. 4-Chlorophenyl Derivatives
Ethyl 3-(4-chlorophenyl)-2-oxopropanoate (CAS 99334-10-8) is a positional isomer with identical molecular weight and formula but a chlorine substituent at the para position of the phenyl ring. Key differences include:
Halogen-Substituted Analogs
Replacing chlorine with fluorine or additional halogens modulates electronic and steric properties:
- Ethyl 3-(2-fluorophenyl)-3-oxopropanoate (): Fluorine’s smaller size and higher electronegativity may reduce steric hindrance while maintaining electron-withdrawing effects. This compound is used in radiotracer synthesis but lacks reported pharmacological data compared to the chloro analog .
Aromatic Ring Modifications
Pyridinyl vs. Phenyl Derivatives
- Ethyl 3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate (Compound 8b, ): Substituting phenyl with a nitropyridinyl ring introduces a nitro group, increasing polarity. Synthesis yields for pyridinyl derivatives (45%) are lower than typical phenyl analogs, likely due to nitro group instability .
Extended Aromatic Systems
- No pharmacological data is provided, but such modifications are common in prodrug design .
Functional Group Variations
β-Keto Ester vs. Hydrazone Derivatives
- Ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate (): The hydrazone group introduces conjugation and chelation sites, useful in coordination polymers or colorimetric sensors. However, it diverges significantly from the β-keto ester core .
Carboxylic Acid Prodrugs
- Ethyl 2-chloro-3-(4-chlorophenyl)-3-oxopropanoate (CAS 24045-75-8, ): The additional chlorine on the propanoate chain may enhance metabolic stability but complicates synthesis (molecular weight: 261.10 g/mol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
